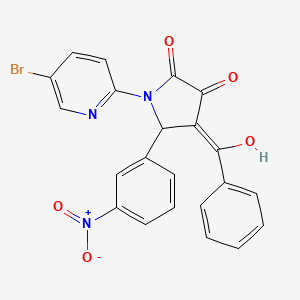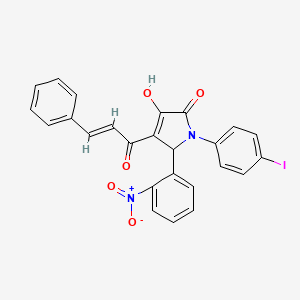
N-allyl-N-(2-chlorobenzyl)-5-oxohexanamide
Overview
Description
N-allyl-N-(2-chlorobenzyl)-5-oxohexanamide, also known as ACBC, is a synthetic compound that has been developed for scientific research purposes. It belongs to the class of amides and has a molecular formula of C16H18ClNO2. ACBC has shown potential in various research areas due to its unique chemical structure and properties.
Scientific Research Applications
N-allyl-N-(2-chlorobenzyl)-5-oxohexanamide has shown potential in various scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, N-allyl-N-(2-chlorobenzyl)-5-oxohexanamide has been studied for its potential as a neuroprotective agent against oxidative stress-induced cell death. It has also been shown to have anti-inflammatory effects in the brain.
In pharmacology, N-allyl-N-(2-chlorobenzyl)-5-oxohexanamide has been studied for its potential as an analgesic agent. It has been shown to have a potent analgesic effect in animal models of pain. Additionally, N-allyl-N-(2-chlorobenzyl)-5-oxohexanamide has been studied for its potential as an anticonvulsant agent. It has been shown to have a protective effect against seizures induced by various convulsants.
In medicinal chemistry, N-allyl-N-(2-chlorobenzyl)-5-oxohexanamide has been studied for its potential as a lead compound for the development of new drugs. Its unique chemical structure and properties make it an attractive candidate for drug development.
Mechanism of Action
The mechanism of action of N-allyl-N-(2-chlorobenzyl)-5-oxohexanamide is not fully understood. However, it is believed to act on various molecular targets, including ion channels and receptors. N-allyl-N-(2-chlorobenzyl)-5-oxohexanamide has been shown to modulate the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. It has also been shown to modulate the activity of GABA(A) receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
N-allyl-N-(2-chlorobenzyl)-5-oxohexanamide has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory effects in the brain. Additionally, N-allyl-N-(2-chlorobenzyl)-5-oxohexanamide has been shown to have analgesic and anticonvulsant effects in animal models of pain and seizures, respectively.
Advantages and Limitations for Lab Experiments
One advantage of using N-allyl-N-(2-chlorobenzyl)-5-oxohexanamide in lab experiments is its relatively simple synthesis method. Additionally, N-allyl-N-(2-chlorobenzyl)-5-oxohexanamide has shown potential in various research areas, including neuroscience, pharmacology, and medicinal chemistry. However, one limitation of using N-allyl-N-(2-chlorobenzyl)-5-oxohexanamide in lab experiments is its limited availability. N-allyl-N-(2-chlorobenzyl)-5-oxohexanamide is not commercially available and must be synthesized in a laboratory setting.
Future Directions
There are several future directions for the research of N-allyl-N-(2-chlorobenzyl)-5-oxohexanamide. One direction is the further elucidation of its mechanism of action. Additionally, the development of new drugs based on the chemical structure of N-allyl-N-(2-chlorobenzyl)-5-oxohexanamide is an area of future research. Furthermore, the potential use of N-allyl-N-(2-chlorobenzyl)-5-oxohexanamide as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's and Parkinson's disease is an area of interest. Finally, the development of new synthesis methods for N-allyl-N-(2-chlorobenzyl)-5-oxohexanamide could lead to increased availability and accessibility for research purposes.
Conclusion:
In conclusion, N-allyl-N-(2-chlorobenzyl)-5-oxohexanamide is a synthetic compound that has shown potential in various scientific research areas. Its unique chemical structure and properties make it an attractive candidate for drug development. N-allyl-N-(2-chlorobenzyl)-5-oxohexanamide has been shown to have antioxidant, anti-inflammatory, analgesic, and anticonvulsant effects in animal models. The further elucidation of its mechanism of action and the development of new drugs based on its chemical structure are areas of future research.
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5-oxo-N-prop-2-enylhexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO2/c1-3-11-18(16(20)10-6-7-13(2)19)12-14-8-4-5-9-15(14)17/h3-5,8-9H,1,6-7,10-12H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLZXIGVVBNAJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCC(=O)N(CC=C)CC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-N-(2-chlorobenzyl)-5-oxohexanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[(2-chloro-5-nitrobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B3919135.png)
![2-{[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B3919141.png)
![N'-[(2-bromobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B3919163.png)
![N-benzyl-2-{4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetamide](/img/structure/B3919170.png)

![N-{2-[2-(4-tert-butylphenoxy)ethoxy]-5-chlorobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3919185.png)
![N'-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-2-oxo-2-(1-pyrrolidinyl)acetohydrazide](/img/structure/B3919193.png)


![N-(5-chloro-2-methylphenyl)-N-{2-[2-(2,6-dichlorobenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B3919224.png)
![5-(3-methoxyphenyl)-7-methyl-2-[(3-methyl-2-thienyl)methylene]-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3919230.png)
![N-[(6-methyl-1,3-benzodioxol-5-yl)methyl]-2-pyrazinamine](/img/structure/B3919237.png)

![[2-(4-fluorophenyl)-4-hydroxy-3-(4-nitrobenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B3919263.png)